2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-ylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 2-methyl-4-chloropyrimidine with prop-2-yn-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the prop-2-yn-1-ylamino group.
Scientific Research Applications
2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxylic acid group.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a benzophenone structure with similar functional groups.
Uniqueness
2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-methyl-4-(prop-2-ynylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-4-10-8-7(9(13)14)5-11-6(2)12-8/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12) |
InChI Key |
UJECARRMWHBWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NCC#C)C(=O)O |
Origin of Product |
United States |
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